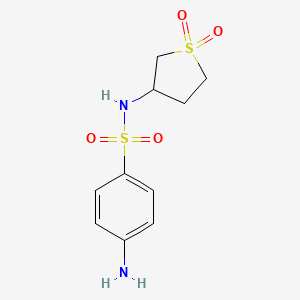

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 . It is used in proteomics research .

Synthesis Analysis

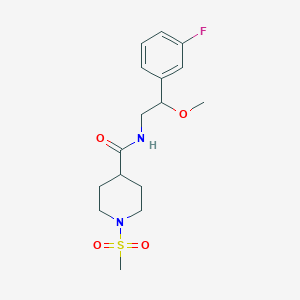

The synthesis of benzenesulfonamide derivatives, including 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis

The molecular structure of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide consists of a benzenesulfonamide core with a tetrahydrothienyl group attached to the nitrogen atom .科学的研究の応用

Proteomics Research

Proteomics investigates the structure, function, and interactions of proteins within biological systems. Researchers use 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide as a tool to study protein-protein interactions, post-translational modifications, and protein expression patterns. Its ability to selectively bind to specific proteins or protein domains aids in identifying potential drug targets or diagnostic markers .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance and regulating bicarbonate levels in various tissues. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide acts as a CA inhibitor, particularly targeting CA IX and XII isoforms. These isoforms are overexpressed in certain cancers, making this compound a potential candidate for cancer therapy .

Antibacterial Activity

Studies have explored the antibacterial properties of this compound. It exhibits inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers investigate its mechanism of action and potential applications in combating bacterial infections .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide shows promise as an anti-inflammatory agent. Researchers study its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .

Metal Ion Chelation

The sulfonamide group in this compound can chelate metal ions. Researchers investigate its ability to bind to essential metal ions (such as zinc, copper, or iron) and its potential applications in metalloenzyme inhibition or metal-based drug design .

Neuroprotection

Emerging research suggests that 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neurodegenerative conditions. Further studies are needed to explore its neuroprotective mechanisms and therapeutic relevance .

These applications highlight the versatility and potential impact of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide across different scientific domains. Researchers continue to explore its properties and applications, contributing to our understanding of its biological significance .

特性

IUPAC Name |

4-amino-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJVZQUYGGPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentyl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2775776.png)

![1-(prop-2-yn-1-yl)-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2775780.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)